

Floramanoside A molecular formula and molecular weight

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Compound of Interest

Compound Name: Floramanoside A

Cat. No.: B12367783

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An In-depth Technical Guide to Floramanoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside A is a flavonol glycoside isolated from the flowers of *Abelmoschus manihot*. This document provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Molecular and Physicochemical Data

The fundamental molecular and biological activity data for **Floramanoside A** are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₈ O ₁₇	[1]
Molecular Weight	612.49 g/mol	[1]
Biological Activity	DPPH Radical Scavenging (IC ₅₀)	10.1 µM
Aldose Reductase Inhibition (IC ₅₀)	17.8 µM	

Experimental Protocols

Isolation of Floramannoside A from Abelmoschus manihot

The isolation of **Floramannoside A** is achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below. While the specific details for **Floramannoside A**'s isolation were not available, a general procedure for extracting flavonoids from Abelmoschus manihot flowers can be adapted.

1. Extraction:

- Dried and powdered flowers of Abelmoschus manihot are subjected to extraction. A common method involves using an ultrasonic cell crusher with an ethanol-water mixture as the solvent.[2][3] Optimal conditions for flavonoid extraction from this plant have been reported as a 66% ethanol volume fraction, a solid-to-liquid ratio of 1:21 g/mL, for 35 minutes.[2]

2. Fractionation:

- The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonol glycosides like **Floramannoside A** are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

- The flavonoid-rich fractions are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.
- Elution is performed with gradient solvent systems, for example, a chloroform-methanol or methanol-water gradient.
- Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the compound of interest are pooled.
- Final purification is often achieved by preparative HPLC to yield pure **Floramanoside A**.

4. Structure Elucidation:

- The structure of the isolated compound is determined using spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (such as COSY, HMQC, and HMBC), and high-resolution mass spectrometry (HR-MS).

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

1. Reagent Preparation:

- A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. A typical concentration is 0.1 mM.
- A series of dilutions of **Floramanoside A** are prepared in the same solvent.

2. Assay Procedure:

- A specific volume of the DPPH stock solution is mixed with a specific volume of each dilution of the **Floramanoside A** solution.
- The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
- A blank sample containing the solvent and the DPPH solution is also prepared.

3. Measurement:

- The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm, using a UV-Vis spectrophotometer.

4. Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the sample.

- The IC_{50} value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of **Floramanoside A**.

Aldose Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.

1. Enzyme and Reagent Preparation:

- Aldose reductase can be partially purified from rat lenses or other tissues.
- A buffer solution (e.g., sodium phosphate buffer, pH 6.2) is prepared.
- A solution of the cofactor NADPH is prepared in the buffer.
- A solution of the substrate, such as DL-glyceraldehyde, is prepared in the buffer.
- A series of dilutions of **Floramanoside A** are prepared.

2. Assay Procedure:

- In a cuvette, the buffer, NADPH solution, and the enzyme solution are mixed.
- The test compound (**Floramanoside A**) or a vehicle control is added to the mixture.

- The reaction is initiated by adding the substrate solution.

3. Measurement:

- The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a UV-Vis spectrophotometer.

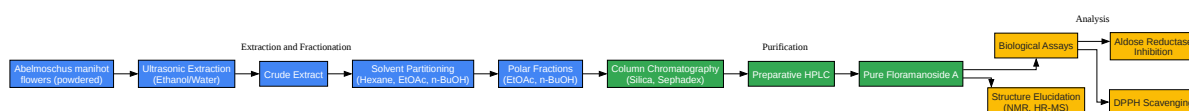
4. Calculation of Inhibition:

- The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- The percentage of inhibition is calculated using the following formula:

where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of **Floramanoside A**.

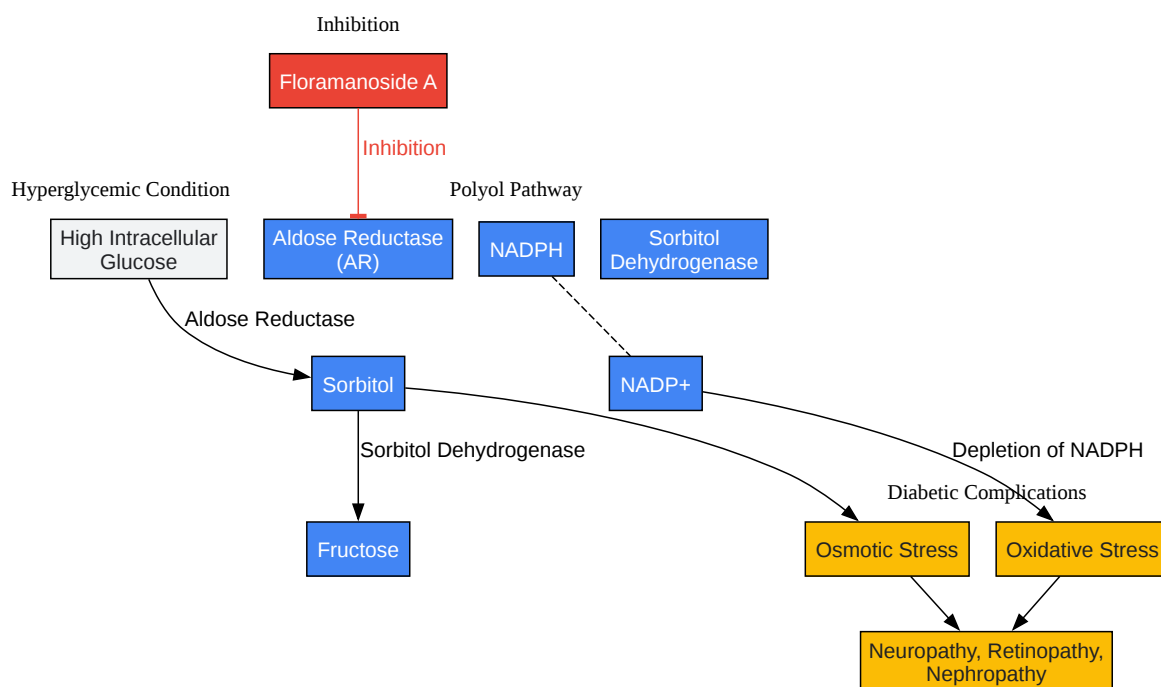
- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Floramanoside A**.

Visualizations



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Caption: Experimental workflow for the isolation and analysis of **Floramanoside A**.



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Caption: Signaling pathway of aldose reductase and its inhibition by **Floramannoside A**.

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